molecular formula C22H33N3O B256252 3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol

3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol

Katalognummer B256252
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: UCQKIGDEXNPYEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CX-5461 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wirkmechanismus

CX-5461 selectively inhibits RNA polymerase I by binding to the DNA template and preventing the elongation of RNA chains. This inhibition leads to nucleolar stress, which activates the p53 pathway. The activation of the p53 pathway results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been found to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, ovarian, and pancreatic cancer. CX-5461 has also been found to sensitize cancer cells to DNA-damaging agents, such as cisplatin and doxorubicin.

Vorteile Und Einschränkungen Für Laborexperimente

CX-5461 has several advantages for lab experiments. It has shown selective toxicity towards cancer cells, making it a promising candidate for cancer therapy. It has also been found to sensitize cancer cells to DNA-damaging agents, which could enhance the efficacy of combination therapy. However, CX-5461 has some limitations for lab experiments. It has a short half-life, which could limit its efficacy in vivo. It also has poor solubility in water, which could affect its bioavailability.

Zukünftige Richtungen

There are several future directions for CX-5461 research. One direction is to evaluate its efficacy in combination therapy with other DNA-damaging agents. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to optimize its pharmacokinetics and improve its bioavailability.
Conclusion:
In conclusion, CX-5461 is a promising compound that has shown selective toxicity towards cancer cells and has potential applications in cancer therapy. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and optimize its efficacy.

Synthesemethoden

The synthesis of CX-5461 involves the reaction of 6-chloro-2-methyl-4-quinolinol with cyclohexylmethylamine and diethylamine. The reaction is catalyzed by palladium on carbon and carried out in anhydrous ethanol. The yield of CX-5461 is approximately 60%, and the compound can be purified by recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

CX-5461 has been extensively studied for its potential applications in cancer therapy. It has been found to selectively inhibit RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This inhibition leads to nucleolar stress and activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells. CX-5461 has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its efficacy in cancer therapy.

Eigenschaften

Produktname

3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol

Molekularformel

C22H33N3O

Molekulargewicht

355.5 g/mol

IUPAC-Name

3-[[cyclohexyl(methyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C22H33N3O/c1-5-25(6-2)18-12-13-21-19(14-18)22(26)20(16(3)23-21)15-24(4)17-10-8-7-9-11-17/h12-14,17H,5-11,15H2,1-4H3,(H,23,26)

InChI-Schlüssel

UCQKIGDEXNPYEK-UHFFFAOYSA-N

Isomerische SMILES

CCN(CC)C1=CC2=C(C(=C(N=C2C=C1)C)CN(C)C3CCCCC3)O

SMILES

CCN(CC)C1=CC2=C(C=C1)NC(=C(C2=O)CN(C)C3CCCCC3)C

Kanonische SMILES

CCN(CC)C1=CC2=C(C=C1)NC(=C(C2=O)CN(C)C3CCCCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.